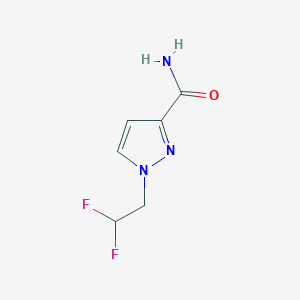![molecular formula C21H18ClN5O2 B2988833 N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1291870-84-2](/img/no-structure.png)
N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with pyrazolo[1,5-d][1,2,4]triazin motifs have been extensively synthesized and characterized for various applications. For instance, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the potential of such compounds in agricultural chemistry (Fadda et al., 2017). Additionally, the preparation of N-(pyrazol-3-yl)acetamidine and its transformation into unsymmetrically substituted 2,4-dialkylpyrazolo[1,5-a]-1,3,5-triazines showcases the versatility of these compounds in synthetic organic chemistry (Novinson et al., 1974).
Biological Activities
Research has also explored the biological activities of compounds with similar structural features. For example, studies on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety indicate potential applications in developing new antimicrobial agents (Gouda et al., 2010). Moreover, the evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities suggests the therapeutic potential of these compounds in medicine (Hamama et al., 2013).
Antioxidant and Antitumor Evaluation
Compounds incorporating 1,3,4-thiadiazoles have been synthesized and assessed for their antioxidant and antitumor properties, indicating the potential for developing novel therapeutic agents (Hamama et al., 2013). These studies underscore the importance of structural motifs similar to those in the compound of interest for various scientific applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the reaction of 3-chloroaniline with 2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "3-chloroaniline", "2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline (1.0 eq) and 2-(4-ethylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carboxylic acid (1.2 eq) in methanol (10 mL) and add triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic anhydride (2.0 eq) and add triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes. Extract the product with diethyl ether (3 x 10 mL).", "Step 5: Wash the organic layer with sodium bicarbonate solution (10 mL) and water (10 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "Step 7: Recrystallize the purified product from methanol to obtain the final product, N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide." ] } | |
Número CAS |
1291870-84-2 |
Nombre del producto |
N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |
Fórmula molecular |
C21H18ClN5O2 |
Peso molecular |
407.86 |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-11,13H,2,12H2,1H3,(H,24,28) |
Clave InChI |
VRCWCJOGDYLEBS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)
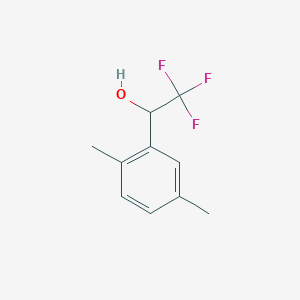
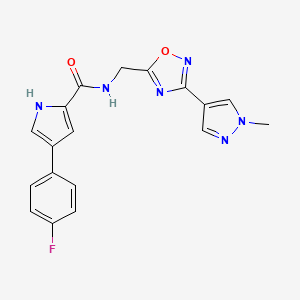

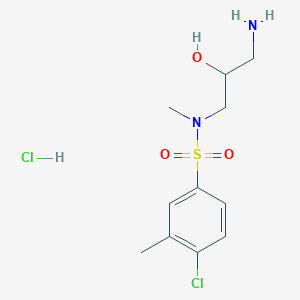
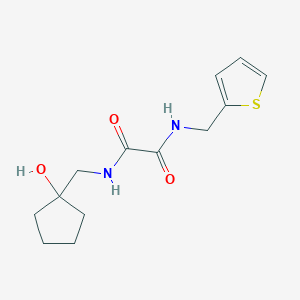

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

